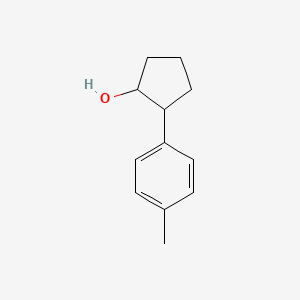

2-(4-Methylphenyl)cyclopentan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Methylphenyl)cyclopentan-1-ol is a chemical compound with the CAS Number: 933674-32-9. It has a molecular weight of 176.26 . It is a liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-methylphenyl)cyclopentanol . The InChI code is 1S/C12H16O/c1-9-5-7-10(8-6-9)11-3-2-4-12(11)13/h5-8,11-13H,2-4H2,1H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Radical Reactions and Solvent Applications

Cyclopentyl methyl ether (CPME) has been evaluated for its potential as a solvent in radical reactions, including hydrostannation, hydrosilylation, and hydrothiolation. CPME demonstrated stability under thermal radical conditions, degrading slightly into various compounds, showcasing its utility in radical-containing one-pot reactions (Kobayashi et al., 2013).

Polymer Synthesis

The synthesis of ethylene-1,2-cyclopentane random copolymers was achieved by copolymerization of ethylene and 1,3-butadiene, leading to materials with potential applications in various industries due to their unique thermal properties and structural characteristics (Pragliola et al., 2013).

Chiral Nucleophilic Catalysis

A new family of chiral nucleophilic catalysts, biphenyl-derived phosphepines, was introduced for the enantioselective synthesis of cyclopentenes, which are valuable in the creation of bioactive compounds. These catalysts enable the formation of cyclopentenes bearing fully substituted stereocenters with good stereoselectivity (Ziegler et al., 2014).

Coupling Reactions

The coupling reactions of aryl bromides with alkynols, catalyzed by a tetraphosphine/palladium catalyst, demonstrate the versatility of cyclopentane derivatives in synthesizing complex organic molecules. These reactions proceed with high efficiency and are indicative of the broad utility of cyclopentane derivatives in organic synthesis (Feuerstein et al., 2004).

Cyclization Reactions

The rhodium-catalyzed cyclization of 1-aryl-prop-2-yn-1-ols into cyclopentanone derivatives demonstrates the importance of cyclopentane structures in medicinal chemistry and materials science. This method provides an efficient route to cyclopentanone derivatives fused with aromatic rings (Yamabe et al., 2005).

Safety and Hazards

The safety information available indicates that this compound may be hazardous. The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

2-(4-methylphenyl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9-5-7-10(8-6-9)11-3-2-4-12(11)13/h5-8,11-13H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTLUXMEQFNRRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenyl)cyclopentan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2811179.png)

![4-(Prop-2-enoylamino)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2811181.png)

![N-[1-(4-Methoxynaphthalen-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2811182.png)

![Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether](/img/structure/B2811185.png)

![5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B2811187.png)

![9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2811190.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2811191.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B2811195.png)

![methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2811199.png)

![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2811200.png)